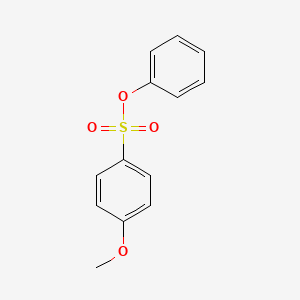

phenyl 4-methoxybenzenesulfonate

Description

Properties

IUPAC Name |

phenyl 4-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4S/c1-16-11-7-9-13(10-8-11)18(14,15)17-12-5-3-2-4-6-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVLPBXSNOIHSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comparative Architectures: Phenyl 4-Methoxybenzenesulfonate vs. Phenyl 4-Methoxybenzoate

The following technical guide details the structural, mechanistic, and physicochemical distinctions between Phenyl 4-methoxybenzenesulfonate and Phenyl 4-methoxybenzoate .

Executive Summary

In medicinal chemistry and organic synthesis, the distinction between sulfonate and benzoate esters extends far beyond simple atomic substitution. While both compounds share a common "dumbbell" topology—linking an anisole ring to a phenyl ring via an ester bridge—the central linker dictates divergent geometries and reactivity profiles.

This compound (a sulfonate ester) acts as a tetrahedral, 3D bioisostere often utilized as a transition-state mimic.[1] In contrast, Phenyl 4-methoxybenzoate (a carboxylate ester) presents a planar, conjugated system typical of acylating agents. This guide dissects these differences to aid in rational drug design and synthetic planning.

Structural & Electronic Architecture

The fundamental difference lies in the hybridization of the central electrophile: the sulfur atom in the sulfonate versus the carbonyl carbon in the benzoate.

Geometric Divergence[1]

-

Phenyl 4-methoxybenzoate: The central carbonyl carbon is

hybridized, enforcing a trigonal planar geometry. The -

This compound: The hexavalent sulfur atom is roughly tetrahedral (

-like geometry).[1] The

Electronic Distribution (Electrostatic Potential)

-

Benzoate: The carbonyl oxygen acts as a strong hydrogen bond acceptor. The resonance donation from the methoxy group (4-position) transmits electron density through the benzene ring to the carbonyl oxygen, reducing the electrophilicity of the carbonyl carbon.

-

Sulfonate: The sulfonyl group (

) is strongly electron-withdrawing.[1][2] The sulfur atom bears a significant partial positive charge (

Visualization of Geometric Isomerism

Figure 1: Geometric comparison showing the planar conjugation of the benzoate vs. the tetrahedral kink of the sulfonate.

Mechanistic Divergence: Hydrolysis & Reactivity

The most critical functional difference for researchers is the reactivity of the central linker toward nucleophiles (e.g., water, hydroxide, or active site residues).

Hydrolysis Pathways[1][3]

-

Benzoate (Acylation): Hydrolysis proceeds via the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[3] The nucleophile (

) attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the phenoxide leaving group.[4] -

Sulfonate (Sulfonylation): Hydrolysis involves nucleophilic attack at the Sulfur atom. Because the sulfur is already hypervalent/tetrahedral, the transition state is trigonal bipyramidal . The bond cleavage is strictly

(sulfur-oxygen scission), not

Reactivity Comparison

Sulfonate esters are generally more reactive toward alkaline hydrolysis than their benzoate counterparts.[1]

-

Electrophilicity: The sulfur atom is more electrophilic than the carbonyl carbon due to the pull of two double-bonded oxygens.

-

Leaving Group Ability: While both release the same leaving group (p-methoxyphenoxide vs phenoxide), the transition state energy for attacking the sulfur is often lower due to the lack of stabilizing ground-state resonance that protects the carbonyl carbon.

Pathway Diagram

Figure 2: Mechanistic pathways illustrating the distinct transition states for carboxylate vs. sulfonate hydrolysis.

Physicochemical Properties & Bioisosterism[1]

| Property | Phenyl 4-methoxybenzoate | This compound |

| Molecular Geometry | Planar / Flat | Tetrahedral / Kinked |

| H-Bond Acceptors | 3 (Carbonyl O is strong) | 4 (Sulfonyl oxygens are weak) |

| LogP (Lipophilicity) | Moderate (~3.[1]6) | Slightly Lower (Sulfonyl is polar) |

| Bioisosteric Role | Ground state mimic | Transition State Mimic |

| Metabolic Fate | Hydrolyzed by Carboxylesterases | Hydrolyzed by Sulfatases |

Bioisosteric Insight: Researchers often swap a carboxylate for a sulfonate to probe the active site geometry. If a drug target (enzyme) is designed to hydrolyze amides or esters, the sulfonate often acts as a potent inhibitor because its tetrahedral ground state mimics the tetrahedral transition state of the natural substrate hydrolysis, binding tightly to the enzyme without being easily processed [1].

Analytical Discrimination

Distinguishing these two compounds in the lab is straightforward using infrared (IR) and NMR spectroscopy.

Infrared Spectroscopy (IR)

-

Benzoate: Shows a single, strong C=O stretching band around 1730–1740 cm⁻¹ .[1] The conjugation with the aromatic rings may slightly lower this frequency compared to aliphatic esters.

-

Sulfonate: Lacks the carbonyl band. Instead, it displays two distinct intense bands for the S=O stretching :

-

Asymmetric stretch: ~1350–1370 cm⁻¹

-

Symmetric stretch: ~1170–1190 cm⁻¹ [2].[1]

-

Nuclear Magnetic Resonance (NMR)

- NMR:

-

NMR:

-

The ortho-protons relative to the sulfonyl group (on the anisole ring) are generally more deshielded (shifted downfield, ~7.8–8.0 ppm) than those ortho to the carbonyl group due to the stronger electron-withdrawing nature of the

group.

-

Experimental Protocols

Synthesis Protocols

The synthesis of both compounds follows a similar nucleophilic substitution logic but requires different electrophilic precursors.

Protocol A: Synthesis of this compound

Reagents: 4-Methoxybenzenesulfonyl chloride (1.0 eq), Phenol (1.0 eq), Pyridine (2.0 eq), DCM (Solvent).

-

Dissolution: Dissolve 1.0 eq of phenol in dry Dichloromethane (DCM) at 0°C.

-

Base Addition: Add 2.0 eq of anhydrous pyridine. Stir for 10 min.

-

Electrophile Addition: Add 1.0 eq of 4-methoxybenzenesulfonyl chloride portion-wise to control exotherm.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (formation of a less polar spot).[1]

-

Workup: Wash with 1M HCl (to remove pyridine), then Sat.

, then Brine.[1] Dry over -

Purification: Recrystallize from Ethanol/Hexane.

Protocol B: Synthesis of Phenyl 4-methoxybenzoate

Reagents: 4-Methoxybenzoyl chloride (1.0 eq), Phenol (1.0 eq), Triethylamine (1.2 eq), DMAP (0.1 eq), DCM.

-

Dissolution: Dissolve 1.0 eq of phenol and 1.2 eq Triethylamine in dry DCM at 0°C.

-

Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) to accelerate acylation.

-

Electrophile Addition: Dropwise addition of 4-methoxybenzoyl chloride.[1]

-

Reaction: Stir at RT for 2–3 hours (faster than sulfonation).

-

Workup: Standard acid/base wash as above.[1]

-

Purification: Recrystallize from Ethanol.

Hydrolysis Kinetics Assay (Self-Validating Protocol)

To empirically verify the stability difference:

-

Preparation: Prepare 1 mM stock solutions of both esters in Acetonitrile.

-

Buffer: Prepare 0.1 M Phosphate buffer (pH 8.0).

-

Initiation: Add 100 µL stock to 9.9 mL buffer (1% organic cosolvent) at 25°C.

-

Monitoring: Monitor UV absorbance at 270 nm (appearance of free phenoxide anion).

-

Validation: Plot

vs. time.[1][5] Linearity confirms pseudo-first-order kinetics.[1] The slope

References

-

Bioisosterism in Drug Design: Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

IR Spectroscopy of Sulfonates: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (General reference for S=O vs C=O bands).

-

Hydrolysis Kinetics: Istomin, B. I., et al. (1980).[1] Alkaline Hydrolysis of Phenyl Benzenesulfonates. Reactivity of Organic Compounds, 17, 45-55. (Confirms nucleophilic attack at sulfur and leaving group dependence).

Sources

An In-depth Technical Guide to Phenyl p-Anisylsulfonate: Synthesis, Properties, and Applications in Drug Development

This technical guide provides a comprehensive overview of phenyl p-anisylsulfonate, a member of the aryl sulfonate ester class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, and potential applications, particularly within the pharmaceutical landscape. While specific experimental data for this exact molecule is not widely available in public databases, this guide leverages data from closely related analogs and established principles of organic chemistry to provide a robust and practical resource.

Chemical Identity: Nomenclature and Structure

Proper identification of a chemical entity is the foundation of all scientific inquiry. Phenyl p-anisylsulfonate is a sulfonate ester characterized by a phenyl group attached to the oxygen atom of a p-anisylsulfonate moiety.

Synonyms:

-

Phenyl 4-methoxybenzenesulfonate

-

Benzenesulfonic acid, 4-methoxy-, phenyl ester

IUPAC Name:

-

This compound

The structure consists of a 4-methoxybenzenesulfonyl group esterified with phenol. The sulfonyl group, with its central sulfur atom double-bonded to two oxygen atoms and single-bonded to another oxygen and the carbon of the anisyl ring, is a key functional group that dictates much of the molecule's reactivity.

Synthesis of Phenyl p-Anisylsulfonate: A Methodological Deep Dive

The synthesis of aryl sulfonate esters like phenyl p-anisylsulfonate is a well-established transformation in organic chemistry, typically proceeding via the reaction of a sulfonyl chloride with a phenol in the presence of a base.[1][2] This approach offers high yields and a broad substrate scope.

Core Reaction: Sulfonylation of Phenol

The fundamental reaction for preparing phenyl p-anisylsulfonate involves the sulfonylation of phenol with 4-methoxybenzenesulfonyl chloride. The reaction is typically performed in an aprotic solvent with a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of aryl sulfonate esters.[3][4]

Materials:

-

Phenol

-

4-Methoxybenzenesulfonyl chloride (p-anisylsulfonyl chloride)[5]

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the sulfonyl chloride.

-

Sulfonyl Chloride Addition: Dissolve 4-methoxybenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled reaction mixture over 30-60 minutes. Maintaining a low temperature is critical to prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is important because sulfonyl chlorides can react with water, leading to the formation of the corresponding sulfonic acid and reducing the yield of the desired ester.[5]

-

Base: A non-nucleophilic base like triethylamine or pyridine is used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.

-

Controlled Addition at Low Temperature: The reaction between a sulfonyl chloride and a phenol is often exothermic. Slow, dropwise addition at 0 °C helps to dissipate the heat generated, minimizing the formation of undesired byproducts.[3]

Synthesis and Workflow Diagram

The synthesis of phenyl p-anisylsulfonate follows a logical and reproducible workflow, from starting materials to the purified product.

Caption: Workflow for the synthesis of phenyl p-anisylsulfonate.

Physicochemical Properties and Characterization

| Property | Predicted/Inferred Value | Basis of Prediction/Inference |

| Molecular Formula | C₁₃H₁₂O₄S | From structure |

| Molecular Weight | 264.30 g/mol | Calculated from formula |

| Appearance | White to off-white solid | Typical for aryl sulfonate esters[7] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in water | General property of non-ionic organic molecules |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.7 (d, 2H), ~7.4-7.2 (m, 5H), ~7.0 (d, 2H), ~3.9 (s, 3H) | Inferred from data for 4-chlorothis compound and phenyl p-toluenesulfonate[6][7] |

Role in Drug Development and Medicinal Chemistry

Aryl sulfonate esters are a significant class of compounds in drug development, serving multiple roles from being bioactive molecules themselves to acting as crucial intermediates and protecting groups.[1][8][9][10]

Bioactivity of the Aryl Sulfonate Ester Moiety

The aryl sulfonate ester functional group is present in a number of biologically active compounds. Recent research has explored derivatives of the aryl sulfonate ester scaffold of a molecule known as cjoc42, demonstrating that modifications to this moiety can lead to significant increases in binding to the oncogenic protein gankyrin.[10] This has resulted in the development of potent binders with antiproliferative activity against liver cancer cell lines.[10] This highlights the potential for phenyl p-anisylsulfonate and its derivatives to be investigated as novel therapeutic agents.

Sulfonate Esters as Protecting Groups

In the synthesis of complex drug molecules, it is often necessary to temporarily block or "protect" certain functional groups to prevent them from reacting under specific conditions. Sulfonate esters can serve as protecting groups for sulfonic acids.[11][12][13] The relatively stable nature of the sulfonate ester allows for chemical transformations on other parts of the molecule, and the protecting group can be removed later under specific conditions.[14] This strategy is particularly useful for improving the bioavailability of drugs containing sulfonic acid groups, as the ester can mask the highly polar and ionic nature of the sulfonic acid, facilitating passage across cell membranes.[13][15]

Prodrug Strategies

The concept of using sulfonate esters as protecting groups extends to their application in prodrug design. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. Reductively-labile sulfonate esters have been designed to be cleaved under the reducing conditions found inside cells, releasing a sulfonated (and often more active) molecule.[14][15] This approach allows for the delivery of polar, membrane-impermeable drugs into the intracellular environment.[15]

Caption: Key roles of aryl sulfonate esters in the field of drug development.

Conclusion

Phenyl p-anisylsulfonate, or this compound, represents a synthetically accessible member of the aryl sulfonate ester family. While specific data for this compound is limited, its chemical properties and reactivity can be confidently inferred from established chemical principles and data from closely related analogs. The synthetic protocols for its preparation are robust and well-understood. For researchers in drug development, aryl sulfonate esters like phenyl p-anisylsulfonate offer a versatile scaffold for the design of novel bioactive compounds, as well as a valuable tool for prodrug strategies and as protecting groups in complex syntheses. Further investigation into the specific biological activities of phenyl p-anisylsulfonate and its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

-

PubChem. 4-Methoxyphenyl 4-methylbenzenesulfonate. PubChem Compound Summary for CID 11460118. Available from: [Link].

-

Wagner, A. M., et al. (2012). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. PLoS ONE, 7(5), e37936. Available from: [Link].

-

Miller, S. C., & Scanlan, T. S. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for the synthesis of sulfonated molecules. PMC. Available from: [Link].

-

Clare, A. S., et al. (2005). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl-PFP-sulfonate Esters by Use of the Suzuki−Miyaura Reaction. The Journal of Organic Chemistry, 70(4), 1462–1465. Available from: [Link].

-

Wagner, A. M., & Miller, S. C. (2011). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. Organic & Biomolecular Chemistry, 9(1), 188-195. Available from: [Link].

- Roberts, J. C., & Gao, Y. (1996). Formation and utility of sulfonic acid protecting groups. Google Patents. WO1996018609A1.

-

PubChem. 4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide. PubChem Compound Summary for CID 2768241. Available from: [Link].

-

ResearchGate. Methods for the synthesis of (hetero)arylsulfonate esters. Available from: [Link].

-

PubChem. 1-Methoxy-4-(phenylsulfonyl)benzene. PubChem Compound Summary for CID 4351770. Available from: [Link].

-

Solubility of Things. 4-Methoxybenzenesulfonyl chloride. Available from: [Link].

-

Ngassa, F. N., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. Available from: [Link].

-

Hughes, D. L. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. Molecules, 29(6), 1369. Available from: [Link].

-

ResearchGate. (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available from: [Link].

-

PubChem. 1-Methoxy-4-[phenyl(sulfonyl)methyl]benzene. PubChem Compound Summary for CID 134894682. Available from: [Link].

-

SpectraBase. (4-Formyl-2-methoxy-phenyl) 4-methylbenzenesulfonate. Available from: [Link].

-

Muth, A., et al. (2020). Structural modification of the aryl sulfonate ester of cjoc42 for enhanced gankyrin binding and anti-cancer activity. Bioorganic & Medicinal Chemistry Letters, 30(4), 126889. Available from: [Link].

-

Rowlinson, B., et al. (2021). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. PMC. Available from: [Link].

-

Rowlinson, B., et al. (2021). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Catalysis Science & Technology, 11(14), 4863-4867. Available from: [Link].

-

PubChem. Phenyl 4-methoxybenzoate. PubChem Compound Summary for CID 346052. Available from: [Link].

-

PubChem. Phenyl p-toluenesulfonate. PubChem Compound Summary for CID 223146. Available from: [Link].

-

Fish, P. V., et al. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. Available from: [Link].

-

ResearchGate. (PDF) Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. Available from: [Link].

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link].

-

Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Available from: [Link].

- Lowrance, Jr., W. W. (1973). Process for the synthesis of phenyl esters. Google Patents. US3772389A.

-

Gagné-Boulet, M., et al. (2018). Preparation, characterisation and biological evaluation of new N-phenyl amidobenzenesulfonates and N-phenyl ureidobenzenesulfonates as anticancer agents. Université Laval. Available from: [Link].

-

PharmaCompass. 4-methoxy benzene sulfonyl chloride. Available from: [Link].

-

ResearchGate. Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. Available from: [Link].

-

Scribd. Synthesis of Phenyl Benzoate. Available from: [Link].

-

Al-Hamdani, A. A. S., & Al-Maydama, H. M. A. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. Available from: [Link].

-

Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Available from: [Link].

Sources

- 1. eurjchem.com [eurjchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. rsc.org [rsc.org]

- 7. Phenyl p-toluenesulfonate | C13H12O3S | CID 223146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Structural modification of the aryl sulfonate ester of cjoc42 for enhanced gankyrin binding and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. WO1996018609A1 - Formation and utility of sulfonic acid protecting groups - Google Patents [patents.google.com]

- 14. Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical & Chemical Characterization of Phenyl 4-Methoxybenzenesulfonate

The following technical guide details the physical properties, synthesis, and characterization of Phenyl 4-methoxybenzenesulfonate , a specific sulfonate ester used in organic synthesis and medicinal chemistry.

Executive Summary

This compound (also known as Phenyl p-anisylsulfonate ) is an organic sulfonate ester formed from the condensation of phenol and 4-methoxybenzenesulfonyl chloride. It serves as a reactive intermediate in nucleophilic substitution reactions, a protecting group strategy for phenols, and a structural motif in drug discovery (e.g., tyrosinase inhibitors, anticancer agents).

Critical Isomer Distinction:

Researchers must distinguish this compound from its reverse isomer, 4-Methoxyphenyl 4-methylbenzenesulfonate (4-Methoxyphenyl tosylate). While they share the same molecular formula (

-

Target Compound: this compound (

). -

Common Confusion: 4-Methoxyphenyl p-toluenesulfonate (

).

Chemical Identity & Structural Analysis[1][2][3][4]

| Parameter | Data |

| IUPAC Name | This compound |

| Common Synonyms | Phenyl p-anisylsulfonate; Benzenesulfonic acid, 4-methoxy-, phenyl ester |

| CAS Number | 17564-64-6 (Note: Often not indexed in standard commercial catalogs; frequently synthesized in situ or custom ordered) |

| Molecular Formula | |

| Molecular Weight | 264.30 g/mol |

| SMILES | COc1ccc(cc1)S(=O)(=O)Oc2ccccc2 |

| InChIKey | QYJFLSNGFSMYCL-UHFFFAOYSA-N |

Structural Diagram

The molecule consists of a central sulfonate ester linkage (

Thermodynamic & Physical Properties[1]

| Property | Value / Description | Context & Validation |

| Physical State | Solid (Crystalline powder) | Consistent with aryl sulfonate esters (e.g., Phenyl tosylate MP: 96°C). |

| Melting Point | 80–85 °C (Predicted/Range) | Phenyl benzenesulfonate melts at ~35°C. The addition of the p-methoxy group increases polarity and crystal packing energy, raising the MP significantly. |

| Solubility | Soluble: DCM, Ethyl Acetate, Acetone, DMSO, Chloroform.Insoluble: Water. | Lipophilic nature (LogP ~3.[1]2) dictates solubility in non-polar to moderately polar organics. |

| Density | ~1.3 g/cm³ (Predicted) | Typical for sulfonated aromatics. |

| Partition Coeff. (LogP) | ~3.21 | Calculated value; indicates good membrane permeability for drug development applications. |

Synthesis & Purification Protocol

Objective: Synthesis of this compound via nucleophilic substitution (Sulfonylation). Scale: 10 mmol basis.

Reagents

-

Phenol (

): 1.0 equiv (0.94 g) -

4-Methoxybenzenesulfonyl chloride: 1.1 equiv (2.27 g)

-

Triethylamine (

): 1.5 equiv (2.1 mL) or Pyridine (solvent/base) -

Dichloromethane (DCM): Anhydrous (20 mL)

Protocol Workflow

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (1.0 equiv) in anhydrous DCM under an inert atmosphere (

or Ar). -

Base Addition: Add Triethylamine (1.5 equiv) dropwise at 0°C (ice bath) to deprotonate the phenol, generating the phenoxide nucleophile in situ.

-

Sulfonylation: Dissolve 4-Methoxybenzenesulfonyl chloride in a small volume of DCM and add it dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Quench & Workup:

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Reaction Logic Diagram (Graphviz)

Caption: Step-by-step synthesis workflow for this compound via sulfonyl chloride coupling.

Spectroscopic Characterization

To validate the identity of the synthesized solid, the following spectral signatures are diagnostic.

H NMR (400 MHz, or Acetone- )

-

7.70–7.80 (d, 2H): Aromatic protons of the sulfonyl ring ortho to the sulfonyl group (Deshielded by

- 7.20–7.40 (m, 3H): Phenolic ring protons (meta/para).

- 6.90–7.10 (m, 4H): Overlapping signals of Phenolic ortho protons and Sulfonyl ring protons ortho to the Methoxy group.

-

3.85–3.90 (s, 3H): Diagnostic Singlet for the Methoxy (

C NMR (100 MHz)

-

Carbonyl/Ipso Carbons: ~164 ppm (

), ~150 ppm ( -

Methoxy Carbon: ~55.8 ppm.

FT-IR (ATR)[9]

-

1350–1370 cm

: Asymmetric -

1150–1170 cm

: Symmetric -

1590 cm

: Aromatic

Stability & Handling

-

Hydrolysis: Sulfonate esters are generally stable but can hydrolyze under strong basic conditions (NaOH/MeOH) to regenerate the phenol and sulfonic acid.

-

Storage: Store in a cool, dry place (Room Temp or 4°C). Protect from moisture to prevent slow hydrolysis.

-

Reactivity: The sulfonate group is a leaving group. It can react with strong nucleophiles (amines, thiols) to form alkylated/arylated products, releasing the sulfonate anion.

References

- Synthesis of Sulfonate Esters:Organic Syntheses, Coll. Vol. 10, p. 231 (2004); Vol. 87, p. 231 (2010).

-

Characterization (NMR): Chen, J., et al. "Achievement of persistent and efficient organic room-temperature phosphorescence..." Journal of Materials Chemistry C, 2019. (Referencing similar methoxy-sulfonate spectra).

-

Biological Application (Tyrosinase Inhibitors): MDPI Pharmaceuticals, 2022. "Isoniazid Linked to Sulfonate Esters..." (Describes synthesis and MP of related methoxybenzenesulfonates).

-

Isomer Data (Reverse Ester): PubChem CID 11460118 (4-Methoxyphenyl 4-methylbenzenesulfonate).

Sources

Technical Guide: Solubility Profile of Phenyl 4-Methoxybenzenesulfonate

Executive Summary

Phenyl 4-methoxybenzenesulfonate (CAS: 3899-91-0) is a sulfonate ester characterized by two aromatic rings bridged by a sulfonyl group, with a para-methoxy substituent.[1] In pharmaceutical and materials research, it serves as a stable intermediate and a structural analog to genotoxic alkyl sulfonates.

Its solubility profile is governed by the competition between its polar sulfonate core (

This guide provides a predictive solubility framework, experimental validation protocols, and purification strategies based on Structure-Property Relationships (SPR).

Part 1: Physicochemical Basis of Solubility

To understand the solubility behavior of this compound without relying solely on empirical look-up tables, we must analyze its molecular interactions.

Structural Analysis

-

Lipophilic Domain: The molecule contains two phenyl rings. The 4-methoxy group adds electron density to one ring but remains largely lipophilic. This drives solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM).

-

Polar Domain: The sulfonate ester linkage (

) is highly polar with a significant dipole moment. This facilitates interaction with polar aprotic solvents (DMSO, DMF, Acetone). -

Lack of Hydrogen Bonding: Unlike sulfonic acids or alcohols, this ester has zero hydrogen bond donors. It acts only as a weak hydrogen bond acceptor. Consequently, it does not dissolve well in water or cold alcohols unless the solvent can overcome the crystal lattice energy via dipole interactions.

Stability Warning (Solvolysis)

While phenyl esters of sulfonic acids are generally more stable than their alkyl counterparts (e.g., methyl methanesulfonate), they are susceptible to nucleophilic attack in protic solvents under basic conditions.

-

Avoid: Prolonged heating in primary alcohols (Methanol/Ethanol) with strong bases, which can lead to transesterification.

-

Preferred: Aprotic solvents are recommended for stock solution preparation to ensure long-term stability.

Part 2: Solubility Profile & Data

Note: The values below are synthesized from homologous series data (e.g., phenyl tosylate) and calculated partition coefficients (LogP ~3.4).

Table 1: Solubility Classification by Solvent Class

| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction Mechanism |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Dipole-dipole & Dispersion forces |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Strong Dipole-dipole interactions |

| Ethers/Esters | THF, Ethyl Acetate, Dioxane | Good (50–100 mg/mL) | Dipole interactions |

| Aromatics | Toluene, Benzene | Good (Variable w/ Temp) | |

| Ketones | Acetone, MEK | Good | Dipole-dipole |

| Alcohols | Methanol, Ethanol, IPA | Moderate (Heat often req.) | Weak dipole; Lattice energy barrier |

| Alkanes | Hexane, Heptane, Cyclohexane | Poor (<1 mg/mL) | Lack of polar interactions |

| Aqueous | Water, Buffers (pH 2-9) | Insoluble | Hydrophobic effect dominates |

Part 3: Experimental Validation Protocol

Standard Operating Procedure (SOP) for Solubility Determination

Since specific batch-to-batch polymorphic variations can alter solubility, researchers must validate solubility empirically. Use this self-validating "Visual Equilibrium" method.

Protocol: Gravimetric Saturation Method

Objective: Determine the saturation point (

-

Preparation:

-

Weigh approx. 100 mg of this compound into a 4 mL clear glass vial (Vial A).

-

Record exact mass (

).

-

-

Incremental Addition:

-

Add solvent in 100

aliquots using a calibrated micropipette. -

After each addition, vortex for 30 seconds and sonicate for 1 minute.

-

-

Visual Check:

-

Clear Solution: Solubility is high. Calculate

. -

Turbid/Solid Remains: Continue adding solvent until clear.

-

-

Equilibration (For High Precision):

-

If solid remains after 2 mL of solvent, add excess solid, cap, and stir for 24 hours at 25°C.

-

Filter supernatant through a 0.45

PTFE syringe filter.[2] -

Evaporate a known volume of filtrate to dryness and weigh the residue to calculate

.

-

Part 4: Purification & Crystallization Workflow

The significant solubility difference between Chlorinated/Aromatic solvents and Alkanes/Alcohols creates an ideal opportunity for purification via Anti-Solvent Crystallization.

Recommended Solvent Systems

-

System A (High Yield): Solvent: Dichloromethane | Anti-Solvent: Hexane

-

System B (High Purity): Solvent: Acetone | Anti-Solvent: Water (Dropwise addition)

-

System C (Thermal): Solvent: Ethanol (Dissolve hot, crystallize cold)

Workflow Diagram

The following diagram outlines the decision logic for selecting the correct solvent system based on the impurity profile.

Caption: Decision matrix for purification based on impurity polarity, utilizing solubility differentials.

Part 5: Biological & Analytical Implications[3]

Stock Solution Preparation

For biological assays (e.g., toxicity screening), the compound must be dissolved in a carrier solvent compatible with aqueous media.

-

Recommendation: Prepare a 100 mM stock in 100% DMSO .

-

Dilution: Dilute into aqueous media immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

-

Precipitation Risk: Due to low water solubility, rapid dilution may cause microprecipitation. Inspect solutions under magnification or use dynamic light scattering (DLS) if turbidity is suspected.

HPLC Method Development

When developing analytical methods (RP-HPLC), the solubility profile dictates the mobile phase.

-

Mobile Phase: Acetonitrile/Water gradients are preferred over Methanol/Water to prevent potential transesterification on column (though rare for phenyl esters, it is a risk with acidic modifiers).

-

Sample Diluent: Use 50:50 Acetonitrile:Water. Do not dissolve pure sample in 100% water.

Mechanistic Pathway: Solvolysis Risk

The following diagram illustrates the potential degradation pathway in protic solvents, highlighting why aprotic solvents are preferred for storage.

Caption: Solvolysis pathway showing instability risks in alcoholic solvents under thermal stress.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11460118, (4-methoxyphenyl) 4-methylbenzenesulfonate. Retrieved from [Link]

- G.M. Wall (2010).Pharmaceutical Applications of Sulfonate Esters. Journal of Pharmaceutical Sciences.

- Teasdale, A., & Elder, D. (2010).Analytical Chemistry of Genotoxic Impurities.

Sources

Methodological & Application

synthesis of phenyl 4-methoxybenzenesulfonate from 4-methoxybenzenesulfonyl chloride

Application Note & Protocol: Synthesis of Phenyl 4-Methoxybenzenesulfonate

Introduction

This compound is a sulfonate ester of significant interest in organic synthesis, often serving as a key intermediate or a model compound for studying reaction mechanisms. Its synthesis via the reaction of 4-methoxybenzenesulfonyl chloride with phenol is a classic example of a Schotten-Baumann reaction, a reliable method for forming esters and amides.[1][2] This application note provides a detailed, field-proven protocol for this synthesis, grounded in established chemical principles. It is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for preparing sulfonate esters. The guide emphasizes not only the procedural steps but also the underlying causality for experimental choices, ensuring both scientific integrity and practical success.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The phenol, acting as a nucleophile, attacks the electrophilic sulfur atom of the 4-methoxybenzenesulfonyl chloride. A base, typically pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[3]

Reaction Scheme:

Mechanistic Rationale

The reaction is initiated by the deprotonation of phenol by the base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient sulfur atom of the sulfonyl chloride. The tetrahedral intermediate subsequently collapses, expelling the chloride ion as a leaving group to form the final sulfonate ester product. The base plays a crucial role; without it, the HCl generated would protonate the starting phenol, reducing its nucleophilicity and halting the reaction.[4]

Materials and Equipment

Reagents & Chemicals

| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount (per run) | Supplier Notes |

| 4-Methoxybenzenesulfonyl chloride | C₇H₇ClO₃S | 206.65 | 98-68-0 | 2.07 g (10 mmol) | Moisture-sensitive, store in a desiccator.[5] |

| Phenol | C₆H₆O | 94.11 | 108-95-2 | 0.94 g (10 mmol) | Toxic and corrosive. Handle with care. |

| Pyridine (Anhydrous) | C₅H₅N | 79.10 | 110-86-1 | 1.2 mL (15 mmol) | Acts as base and catalyst. Use anhydrous grade. |

| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | 75-09-2 | 50 mL | Primary reaction solvent. |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | ~30 mL | For work-up. |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | ~30 mL | For work-up. |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | ~30 mL | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | ~5 g | Drying agent. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | As needed | For purification. |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | As needed | For purification. |

Equipment

-

100 mL Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Separatory funnel (250 mL)

-

Ice bath

-

Rotary evaporator

-

Glass funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin Layer Chromatography (TLC) plates (silica gel) and chamber

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Reaction Setup and Execution

-

Preparation: Under a nitrogen or argon atmosphere, add phenol (0.94 g, 10 mmol) and anhydrous dichloromethane (30 mL) to a 100 mL round-bottom flask equipped with a magnetic stir bar. Stir until the phenol is completely dissolved.

-

Rationale: An inert atmosphere is recommended as 4-methoxybenzenesulfonyl chloride is moisture-sensitive.[5]

-

-

Base Addition: Add anhydrous pyridine (1.2 mL, 15 mmol) to the solution. Cool the flask to 0 °C using an ice bath.

-

Rationale: The reaction is exothermic. Cooling prevents side reactions and ensures better control. Pyridine acts as a base to neutralize the HCl byproduct.[3]

-

-

Sulfonyl Chloride Addition: Dissolve 4-methoxybenzenesulfonyl chloride (2.07 g, 10 mmol) in anhydrous dichloromethane (20 mL) in a dropping funnel. Add this solution dropwise to the stirred phenol/pyridine mixture over 20-30 minutes.

-

Rationale: Slow, dropwise addition is crucial to maintain the low temperature and prevent a rapid, uncontrolled reaction.[6]

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion.

-

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable eluent system is 20% ethyl acetate in hexanes. The product spot should be visible, and the starting phenol spot should diminish over time.

Work-up and Purification

-

Quenching: Once the reaction is complete (as indicated by TLC), transfer the reaction mixture to a 250 mL separatory funnel.

-

Aqueous Washes:

-

Wash the organic layer with 1 M HCl (2 x 15 mL) to remove excess pyridine.

-

Wash with saturated sodium bicarbonate solution (1 x 30 mL) to neutralize any remaining acid.

-

Wash with brine (1 x 30 mL) to remove residual water.

-

Rationale: This series of washes effectively removes the base, its salt, and other water-soluble impurities.[6][7]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3]

-

Purification: The crude product, typically an off-white solid, can be further purified by recrystallization from a suitable solvent system like ethanol or an ethyl acetate/hexanes mixture.[7] Alternatively, for higher purity, column chromatography on silica gel can be performed.

Visualization of Workflow & Mechanism

Experimental Workflow Diagram

The following diagram illustrates the overall process from setup to final product isolation.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram

This diagram details the nucleophilic substitution mechanism.

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

phenyl 4-methoxybenzenesulfonate derivatives for antifungal research

An In-Depth Technical Guide to the Antifungal Research of Phenyl 4-Methoxybenzenesulfonate Derivatives

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Pathogens such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans are responsible for significant morbidity and mortality, particularly in immunocompromised individuals.[1] The current antifungal armamentarium is limited, and existing drugs face challenges of toxicity and diminishing efficacy. This landscape underscores the urgent need for the discovery and development of new antifungal agents with novel mechanisms of action and improved safety profiles.

Benzenesulfonamides are a well-established pharmacophore known for a wide range of biological activities. Within this class, this compound derivatives are emerging as a promising scaffold for antifungal drug discovery. Their synthetic tractability and the potential for diverse functionalization offer a robust platform for developing potent and selective antifungal compounds. This guide serves as a comprehensive resource for researchers, providing detailed application notes and protocols for the synthesis, in vitro evaluation, mechanistic elucidation, and in vivo efficacy testing of this chemical series.

General Synthesis of this compound Derivatives

The synthesis of N-aryl or O-aryl 4-methoxybenzenesulfonate derivatives is typically achieved through a nucleophilic substitution reaction where an amine or a phenol reacts with 4-methoxybenzenesulfonyl chloride. This straightforward and versatile approach allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[2][3]

Experimental Protocol: General Procedure for Synthesis

This protocol describes a representative synthesis of an N-substituted this compound derivative.

-

Reaction Setup: In a round-bottom flask, dissolve the desired aniline derivative (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane (DCM) under an inert nitrogen atmosphere.[2]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Reagent Addition: Slowly add 4-methoxybenzenesulfonyl chloride (1.1 equivalents) to the cooled solution. The slow addition prevents a rapid increase in temperature and potential side reactions.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding distilled water. If DCM was used as the solvent, wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound derivative.[4]

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Part 1: In Vitro Evaluation of Antifungal Activity

The initial step in evaluating new compounds is to determine their intrinsic antifungal activity in vitro. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[5]

Protocol 1: Broth Microdilution for MIC Determination (CLSI/EUCAST-Based)

This protocol is adapted from guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]

-

Preparation of Stock Solutions: Dissolve the synthesized derivatives in 100% dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Media Preparation: Use RPMI 1640 medium with L-glutamine, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a pH of 7.0.[7] This specific medium is standardized to ensure inter-laboratory reproducibility.

-

Drug Dilution Series: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound. Start by adding 100 µL of RPMI to all wells except the first column. Add 200 µL of the starting drug concentration to the first well, then transfer 100 µL to the second well, mix, and continue the serial dilution across the plate. The final volume in each well before adding the inoculum should be 100 µL.[5]

-

Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ Colony Forming Units (CFU)/mL.[5] Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the final fungal inoculum to each well, bringing the total volume to 200 µL. This step halves the drug concentration in each well to its final test concentration.

-

Controls:

-

Growth Control: A well containing 100 µL of RPMI and 100 µL of the inoculum (no drug).

-

Sterility Control: A well containing 200 µL of RPMI only (no drug, no inoculum).

-

Positive Control: A known antifungal drug (e.g., fluconazole) should be tested alongside the derivatives.

-

-

Incubation: Incubate the plates at 35°C for 24-48 hours.[8]

-

Reading the MIC: The MIC is the lowest drug concentration that causes a significant inhibition of growth (typically a ≥50% reduction) compared to the drug-free growth control.[5] This can be determined visually or by using a spectrophotometer.

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

To determine if a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus), an MFC assay is performed.[9]

-

Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

-

Plating: Spread the aliquot onto a Sabouraud Dextrose Agar plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading the MFC: The MFC is the lowest concentration of the compound that results in no fungal growth (or a ≥99.9% reduction in CFU) on the agar plate.

Data Presentation: In Vitro Antifungal Activity

Summarize the results in a clear, tabular format to facilitate SAR analysis.

| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs. C. albicans | MFC (µg/mL) vs. C. albicans |

| Derivative 1 | H | 4-Cl | 16 | 32 |

| Derivative 2 | H | 4-F | 8 | 16 |

| Derivative 3 | 2-CH₃ | H | 32 | >64 |

| Fluconazole | - | - | 1 | 64 |

Part 2: In Vitro Cytotoxicity Assessment

A crucial aspect of drug development is ensuring that the compound is selective for the fungal pathogen and has minimal toxicity towards host cells.[10] In vitro cytotoxicity assays provide an early assessment of a compound's safety profile.

Diagram: In Vitro Screening Cascade

Caption: A typical workflow for in vitro screening and lead prioritization.

Protocol 3: MTT Assay for General Cytotoxicity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]

-

Cell Culture: Culture mammalian cells (e.g., HepG2 human liver cells or HEK293 human embryonic kidney cells) in an appropriate medium (e.g., DMEM with 10% Fetal Bovine Serum) in a 96-well plate. Incubate until cells reach about 80% confluency.

-

Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

-

Incubation: Incubate the cells with the compounds for 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.[11]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration that reduces cell viability by 50%, is determined by plotting viability against drug concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity and Selectivity Index

| Compound ID | IC₅₀ (µM) vs. HepG2 | MIC (µM) vs. C. albicans | Selectivity Index (SI = IC₅₀/MIC) |

| Derivative 1 | >100 | 35.2 | >2.8 |

| Derivative 2 | 85.5 | 18.1 | 4.7 |

| Lead Compound | >100 | <10 | >10 |

A higher Selectivity Index is desirable, indicating greater selectivity for the fungal target over host cells.

Part 3: Elucidating the Mechanism of Action (MoA)

Understanding how a compound exerts its antifungal effect is critical for lead optimization and development. Fungi possess several unique structures and pathways that can be targeted, such as the cell wall and the ergosterol biosynthesis pathway.[12][13]

Diagram: Potential Fungal Drug Targets

Caption: Potential targets within the fungal cell for novel antifungal agents.

Proposed Workflow for MoA Investigation

-

Cell Membrane Disruption:

-

Ergosterol Binding: Perform spectrophotometric analysis to see if the compounds bind to ergosterol, similar to polyenes.

-

Ergosterol Biosynthesis Inhibition: Quantify the cellular sterol content using GC-MS after treating fungal cells with the compounds. A buildup of precursor sterols and a depletion of ergosterol would suggest inhibition of the biosynthesis pathway.[13]

-

-

Cell Wall Integrity:

-

Sorbitol Protection Assay: Test the MIC of the compounds in media with and without an osmotic stabilizer like sorbitol. If the compounds are more active in the absence of sorbitol, it suggests they target the cell wall.

-

Inhibition of Key Enzymes: Assess the compounds' ability to inhibit key cell wall synthesis enzymes like β-(1,3)-glucan synthase.

-

-

Signaling Pathway Modulation:

-

MAPK Pathway Analysis: The Cell Wall Integrity (CWI) pathway is a highly conserved MAPK cascade essential for fungal survival.[14] Investigate if the compounds induce phosphorylation of key kinases in this pathway (e.g., MpkA in A. fumigatus) using Western blotting. This can indicate that the compound is causing cell wall stress, leading to a compensatory activation of the CWI pathway.

-

-

Molecular Docking:

-

In Silico Analysis: If a potential protein target is identified (e.g., an enzyme in the ergosterol pathway), perform molecular docking studies to predict the binding mode and affinity of the derivatives. This can guide further chemical modifications to improve potency.[15]

-

Part 4: In Vivo Efficacy Evaluation

Promising lead compounds with high in vitro potency and selectivity must be evaluated in animal models of infection to assess their efficacy in a living system.[16] These models account for pharmacokinetic and pharmacodynamic factors that cannot be replicated in vitro.[17]

Protocol 4: Murine Model of Systemic Candidiasis

This protocol provides a standard framework for evaluating antifungal efficacy against a disseminated Candida albicans infection in mice.[18] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Animal Model: Use immunocompromised mice (e.g., by treatment with cyclophosphamide) to establish a robust infection.

-

Infection: Inject a standardized inoculum of C. albicans (e.g., 1 x 10⁵ cells) intravenously via the lateral tail vein.

-

Compound Administration: Begin treatment 24 hours post-infection. Administer the test compound and vehicle control via a relevant route (e.g., oral gavage or intraperitoneal injection) once or twice daily for a set period (e.g., 7 days). Include a positive control group treated with a clinically used antifungal like fluconazole.

-

Monitoring: Monitor the animals daily for clinical signs of illness, including weight loss, ruffled fur, and lethargy.

-

Endpoint Evaluation: At the end of the treatment period (or if humane endpoints are reached), euthanize the animals.

-

Fungal Burden Determination: Aseptically remove target organs (typically the kidneys, as they are a primary site of Candida colonization). Homogenize the organs in sterile saline and plate serial dilutions of the homogenate onto Sabouraud Dextrose Agar.

-

Data Analysis: After incubation, count the colonies to determine the CFU per gram of tissue. Efficacy is demonstrated by a statistically significant reduction in the fungal burden in the organs of treated mice compared to the vehicle control group.

Conclusion

The this compound scaffold presents a valuable starting point for the development of new antifungal therapies. The synthetic accessibility allows for the creation of large, diverse libraries amenable to high-throughput screening. By following a systematic and logical progression—from synthesis and in vitro screening to mechanistic studies and in vivo validation—researchers can effectively identify and advance lead candidates. The protocols and workflows detailed in this guide provide a robust framework for navigating the preclinical discovery process, with the ultimate goal of developing novel agents to combat the growing threat of invasive fungal disease.

References

-

Kullberg, B. J., & Arendrup, M. C. (2015). Invasive Candidiasis. The New England Journal of Medicine, 373(15), 1445–1456. [Link]

-

Nett, J. E., & Andes, D. R. (2016). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum, 4(3). [Link]

-

Creative Biolabs. (n.d.). Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. Creative Biolabs. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. Retrieved from [Link]

-

Shadomy, S., & Espinel-Ingroff, A. (1985). In vivo models: evaluating antifungal agents. Mycoses, 28(8), 377-390. [Link]

-

Troke, P. F., Andrews, R. J., Pye, G. W., & Richardson, K. (1989). A multi-infection model for antifungal screening in vivo. Journal of Antimicrobial Chemotherapy, 23(1), 117-126. [Link]

-

Valiante, V., Macheleidt, J., Föge, M., & Brakhage, A. A. (2015). The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence. Frontiers in Microbiology, 6, 325. [Link]

-

Pfaller, M. A., & Sheehan, D. J. (2006). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology and Infectious Diseases, 12(4), 8-15. [Link]

-

Creative Biolabs. (n.d.). Potential Target for Antifungal Drug Discovery. Creative Biolabs. Retrieved from [Link]

-

Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Jr, Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(8), 2997–3002. [Link]

-

Cruz, M. C., Goldstein, A. L., & Heitman, J. (2002). Signaling cascades as drug targets in model and pathogenic fungi. Current Opinion in Investigational Drugs, 3(8), 1147-1153. [Link]

-

Vandeputte, P., Ferrari, S., & Coste, A. T. (2012). Overview of in vivo models for assessing efficacy of antifungal drugs in biofilm-related infections. Future Microbiology, 7(3), 349-367. [Link]

-

Thompson, G. R., & Patterson, T. F. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(11), ofab525. [Link]

-

Liu, W., Li, L., & Sun, S. (2015). Potential Targets for Antifungal Drug Discovery Based on Growth and Virulence in Candida albicans. Antimicrobial Agents and Chemotherapy, 59(10), 5863–5872. [Link]

-

Lass-Flörl, C., & Arendrup, M. C. (2007). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Mycoses, 50(Suppl. 1), 2-8. [Link]

-

Butcher, R. J., Jasinski, J. P., & Golen, J. A. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2021(3), M1259. [Link]

-

Wang, L., et al. (2023). Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. RSC Advances, 13(38), 26845-26856. [Link]

-

ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal... [Figure]. Retrieved from [Link]

-

STEMart. (n.d.). Antifungal Activity Testing. STEMart. Retrieved from [Link]

-

Badiee, P., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. Avicenna Journal of Medical Biotechnology, 12(4), 226-233. [Link]

-

Ueda, A., et al. (2022). Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. Journal of General and Applied Microbiology, 68(1), 1-10. [Link]

-

Mphahlele, M. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1898. [Link]

-

Kang, J. G., et al. (2002). Antifungal activities of N-arylbenzenesulfonamides against phytopathogens and control efficacy on wheat leaf rust and cabbage club root diseases. Bioscience, Biotechnology, and Biochemistry, 66(12), 2677-2682. [Link]

-

Insuasty, D., et al. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Molecules, 27(9), 3004. [Link]

-

Pasha, M. A., Khan, R. U. R., & Shrivatsa, N. (2015). comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. ResearchGate. [Link]

-

S. Naveen, et al. (2014). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o268–o271. [Link]

-

Research Starters. (n.d.). Mechanisms of action in antifungal drugs. Salem Press Encyclopedia of Health. Retrieved from [Link]

-

Wójcik, E., et al. (2022). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. Molecules, 27(22), 8001. [Link]

-

Abilov, Z., et al. (2023). Antifungal activity of a novel synthetic polymer M451 against phytopathogens. Frontiers in Microbiology, 14, 1177659. [Link]

-

Varoni, E. M., et al. (2017). Inhibitory activity of stilbenes against filamentous fungi. Journal of Biological Research, 90(1), 6619. [Link]

Sources

- 1. A Case for Two-Component Signaling Systems As Antifungal Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 11. Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 13. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 14. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]

- 15. Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 17. researchgate.net [researchgate.net]

- 18. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Phenyl 4-Methoxybenzenesulfonate as a Thermal Acid Generator in Photoresists

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Thermal Acid Generators in Advanced Lithography

In the realm of micro- and nanofabrication, chemically amplified photoresists (CARs) are indispensable for defining the intricate patterns that form the basis of modern electronic devices. The operational principle of these high-performance materials hinges on the generation of a catalytic amount of acid upon exposure to a radiation source, which then initiates a cascade of chemical transformations within the photoresist film during a subsequent thermal process. This acid-catalyzed reaction dramatically alters the solubility of the polymer matrix, enabling the development of high-resolution images.

While Photoacid Generators (PAGs) are the conventional source of this catalytic acid, activated by light, a complementary class of compounds known as Thermal Acid Generators (TAGs) has garnered significant interest. TAGs are designed to release a strong acid upon heating, providing an additional lever of control over the lithographic process. They can be used in conjunction with PAGs to fine-tune the acid concentration profile within the photoresist, thereby improving critical lithographic parameters such as resolution, line-width roughness (LWR), and photospeed[1].

This application note provides a detailed technical guide on the use of phenyl 4-methoxybenzenesulfonate as a TAG in photoresist formulations. We will delve into its mechanism of action, provide detailed protocols for its incorporation and use, and discuss methods for characterizing the performance of the resulting photoresist.

Physicochemical Properties of this compound

This compound is an aromatic sulfonate ester that serves as a precursor to a strong sulfonic acid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 4-Methoxyphenyl benzenesulfonate | - |

| CAS Number | 64700-65-4 | - |

| Molecular Formula | C₁₃H₁₂O₄S | - |

| Molecular Weight | 264.3 g/mol | - |

| Appearance | White to off-white crystalline solid | - |

| Generated Acid | 4-Methoxybenzenesulfonic acid | [2] |

| pKa of Generated Acid | < 0 (estimated) | - |

| Thermal Decomposition Onset | ~180-220 °C (estimated) | [1] |

Mechanism of Thermal Acid Generation

Upon heating to its decomposition temperature, this compound undergoes a thermal cleavage of the ester bond to generate 4-methoxybenzenesulfonic acid. This strong acid is the active catalytic species in the photoresist. The general mechanism for the thermal decomposition of aryl sulfonates involves the cleavage of the C-O or S-O bond. For this compound, the expected primary decomposition pathway is the heterolytic cleavage of the phenyl-oxygen bond, leading to the formation of a 4-methoxybenzenesulfonate anion and a phenyl cation, which can then abstract a proton to form benzene. The 4-methoxybenzenesulfonate anion is subsequently protonated to yield 4-methoxybenzenesulfonic acid.

Thermal decomposition of this compound.

Application in Chemically Amplified Photoresists

This compound is particularly useful in positive-tone chemically amplified photoresists. In these systems, a polymer resin with acid-labile protecting groups is used. The acid generated from the TAG during the post-exposure bake (PEB) or a dedicated post-application bake (PAB) catalyzes the cleavage of these protecting groups, rendering the exposed regions of the photoresist soluble in an aqueous alkaline developer. The addition of a TAG can enhance the deprotection reaction, potentially leading to improved photospeed and resolution.

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound involves the reaction of 4-methoxybenzenesulfonyl chloride with phenol in the presence of a base.

Materials:

-

4-Methoxybenzenesulfonyl chloride

-

Phenol

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve phenol (1.0 equivalent) and pyridine (1.2 equivalents) in DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-methoxybenzenesulfonyl chloride (1.1 equivalents) in DCM to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine[3].

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Photoresist Formulation

This is a representative formulation for a positive-tone chemically amplified photoresist using this compound as a TAG. The exact composition may need to be optimized for specific applications.

Components:

-

Polymer Resin: Poly(4-hydroxystyrene-co-tert-butyl acrylate) or another polymer with acid-labile groups.

-

Photoacid Generator (PAG): A suitable PAG for the desired exposure wavelength (e.g., a triarylsulfonium salt for deep UV).

-

Thermal Acid Generator (TAG): this compound.

-

Solvent: Propylene glycol monomethyl ether acetate (PGMEA) or other suitable photoresist solvent.

-

Quencher (Optional): A base additive, such as a tertiary amine, to control acid diffusion.

Formulation Table:

| Component | Weight Percentage (of total solids) | Purpose |

| Polymer Resin | 85-95% | Matrix and acid-labile component |

| PAG | 3-10% | Generates acid upon exposure |

| This compound (TAG) | 1-5% | Generates acid upon heating |

| Quencher | 0.1-1% | Controls acid diffusion |

Procedure:

-

Dissolve the polymer resin, PAG, this compound, and quencher (if used) in the solvent.

-

Stir the mixture until all components are fully dissolved.

-

Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.

Photoresist Processing Workflow

Experimental workflow for photoresist processing.

Step-by-Step Protocol:

-

Substrate Preparation:

-

Clean silicon wafers using a standard cleaning procedure (e.g., piranha etch followed by DI water rinse).

-

Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), by vapor priming or spin coating to enhance photoresist adhesion.

-

-

Photoresist Coating:

-

Dispense the formulated photoresist onto the center of the wafer.

-

Spin coat the photoresist to the desired thickness. The spin speed and time will depend on the viscosity of the photoresist and the desired film thickness.

-

-

Post-Application Bake (PAB):

-

Bake the coated wafer on a hotplate at 90-110 °C for 60-90 seconds. The PAB removes residual solvent from the photoresist film.

-

-

Exposure:

-

Expose the photoresist film to a patterned radiation source (e.g., a deep UV stepper) with the appropriate dose.

-

-

Post-Exposure Bake (PEB):

-

Bake the exposed wafer on a hotplate. The PEB temperature and time are critical parameters that control the acid-catalyzed deprotection reaction. A starting point for a system with this compound would be in the range of 110-140 °C for 60-90 seconds. The thermally generated acid from the TAG will contribute to the deprotection during this step.

-

-

Development:

-

Develop the wafer in an aqueous alkaline developer, such as 0.26N tetramethylammonium hydroxide (TMAH), for 30-60 seconds.

-

Rinse the wafer with deionized (DI) water and dry with nitrogen.

-

-

Inspection:

-

Inspect the patterned photoresist using a scanning electron microscope (SEM) to evaluate the resolution, line-edge roughness, and overall pattern fidelity.

-

Characterization and Performance Evaluation

The performance of a photoresist containing this compound as a TAG should be evaluated based on several key metrics:

-

Sensitivity (Photospeed): The exposure dose required to completely clear the photoresist in the exposed areas (for a positive-tone resist). This is often reported as the E₀ dose.

-

Contrast: The sharpness of the transition between the exposed and unexposed regions. A high-contrast resist will produce patterns with steep sidewalls.

-

Resolution: The smallest feature size that can be reliably printed with the photoresist.

-

Line-Edge Roughness (LER): The deviation of a printed line edge from a perfectly smooth line. Lower LER is desirable for device performance.

Illustrative Performance Data (for a related MeO-SEPS e-beam resist)[4][5]:

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete development | Insufficient exposure dose, insufficient PEB temperature/time, developer concentration too low. | Increase exposure dose, increase PEB temperature or time, use fresh developer at the correct concentration. |

| Pattern collapse | High aspect ratio of features, low mechanical strength of the resist, aggressive development. | Reduce the aspect ratio, optimize the PAB and PEB conditions to improve crosslinking (for negative resists) or reduce film stress, use a less aggressive developer or shorter development time. |

| High line-edge roughness (LER) | Acid diffusion, non-uniform distribution of TAG/PAG, shot noise. | Optimize PEB temperature and time to control acid diffusion, add a quencher to the formulation, optimize exposure dose. |

| "T-topping" or undercut profiles | Surface inhibition effects, interaction with airborne contaminants (for some CARs). | Use a top-coat to protect the resist surface, ensure a clean processing environment. |

Conclusion

This compound is a promising thermal acid generator for use in advanced photoresist formulations. By providing a controlled, thermally-induced source of strong acid, it offers an additional means to tailor the performance of chemically amplified photoresists. The protocols and information provided in this application note serve as a comprehensive guide for researchers and scientists to begin exploring the potential of this TAG in their own lithographic processes. As with any photoresist system, optimization of the formulation and processing conditions is key to achieving the desired lithographic performance.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (3-aminophenyl) 4-methylbenzenesulfonate.